7-Chloroisoquinolin-1-amine hydrochloride 7-Chloroisoquinolin-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965777
InChI: InChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H
SMILES:
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08 g/mol

7-Chloroisoquinolin-1-amine hydrochloride

CAS No.:

Cat. No.: VC15965777

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08 g/mol

* For research use only. Not for human or veterinary use.

7-Chloroisoquinolin-1-amine hydrochloride -

Specification

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08 g/mol
IUPAC Name 7-chloroisoquinolin-1-amine;hydrochloride
Standard InChI InChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H
Standard InChI Key IOBGSUSEJIJNRA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN=C2N)Cl.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name for this compound is 7-chloroisoquinolin-1-amine hydrochloride. Its molecular formula, C9H8Cl2N2\text{C}_9\text{H}_8\text{Cl}_2\text{N}_2, reflects a bicyclic isoquinoline core substituted with a chlorine atom at position 7 and an amine group at position 1, protonated as a hydrochloride salt .

Structural Features

  • Core structure: Isoquinoline (a benzene ring fused to a pyridine ring).

  • Substituents:

    • Chlorine at position 7 (C7).

    • Primary amine at position 1 (N1), forming a hydrochloride salt.

  • SMILES notation: Cl.Nc1nccc2ccc(Cl)cc12 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 7-chloroisoquinolin-1-amine hydrochloride typically involves:

  • Chlorination: Introduction of chlorine to isoquinoline precursors using agents like phosphorus pentachloride (PCl5\text{PCl}_5) or thionyl chloride (SOCl2\text{SOCl}_2) .

  • Amination: Nucleophilic substitution or reduction reactions to introduce the amine group at position 1 .

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Protocol (Adapted from Analogous Syntheses):

  • Step 1: 7-Chloroisoquinoline is reacted with ammonia under high-pressure conditions to form 7-chloroisoquinolin-1-amine.

  • Step 2: The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Industrial-Scale Production

Industrial methods may employ continuous flow reactors to optimize yield and purity. Key challenges include minimizing by-products like 5-chloroisoquinoline isomers .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight215.08 g/mol
DensityNot explicitly reported
Melting PointNot explicitly reported
SolubilityLikely soluble in polar solvents (e.g., DMSO, methanol)
StabilityStable under inert conditions; light-sensitive

Note: Data gaps highlight the need for further experimental characterization.

Biological Activity and Applications

Antimicrobial Activity

  • Broad-Spectrum Efficacy: Analogous 7-chloroquinoline derivatives exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antimalarial Activity: Chloroquine-resistant Plasmodium falciparum strains are inhibited by similar compounds with IC50_{50} < 50 µM .

Other Applications

  • Proteasome Inhibition: Quinoline-chlorobenzothiazoate derivatives target regulatory subunits of proteasomes, showing promise in cancer therapy .

Hazard StatementDescriptionSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures: Use personal protective equipment (PPE) and work in a fume hood .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions.

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 215.08.

Chromatographic Techniques

  • HPLC: Reverse-phase HPLC with C18 columns (e.g., Zorbax RX-C8) using acetonitrile/water gradients .

Comparison with Structural Analogues

CompoundMolecular FormulaKey ActivityIC50_{50} (nM)
4-Chloroisoquinolin-1-amineC9H7ClN2\text{C}_9\text{H}_7\text{ClN}_2Anticancer (MCF-7)20.1
5-Amino-3-chloroisoquinolineC9H8Cl2N2\text{C}_9\text{H}_8\text{Cl}_2\text{N}_2Proteasome inhibition0.6 µM
7-ChloroquinaldineC10H8ClN\text{C}_{10}\text{H}_8\text{ClN}Antimalarial11.8–20.4

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